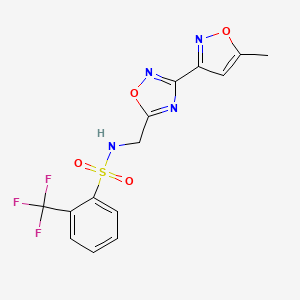

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11F3N4O4S and its molecular weight is 388.32. The purity is usually 95%.

BenchChem offers high-quality N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

This compound belongs to the sulfonamide class of antibiotics, which are known for their antibacterial properties. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a vital component for bacterial DNA replication and cell division . Therefore, this compound could be researched for its efficacy against bacteria that are sensitive to sulfonamide inhibition.

Antimalarial Activity

Sulfonamides, due to their structural similarity to para-aminobenzoic acid (PABA), can inhibit the folate synthesis pathway in malaria-causing parasites like Plasmodium falciparum. This makes the compound a potential candidate for antimalarial drug development and warrants further investigation into its antimalarial efficacy and mechanism of action .

Antifungal Applications

The sulfonamide group present in the compound also exhibits antifungal properties. It can be explored for its use in treating fungal infections, particularly those caused by fungi that utilize PABA for their metabolic processes. Research can be directed towards understanding its spectrum of activity against various fungal pathogens .

Treatment of Urinary Tract Infections

Sulfonamides have been traditionally used to treat urinary tract infections (UTIs). The compound could be studied for its effectiveness in treating UTIs, especially given the rise of antibiotic-resistant strains of bacteria. Its pharmacokinetics and pharmacodynamics in the urinary tract environment would be of particular interest .

Sinus Infection Therapy

Similar to UTIs, sulfonamides can also be effective in treating sinus infections. Scientific research can focus on the compound’s ability to penetrate the sinus tissues and its efficacy in resolving sinus infections caused by susceptible bacterial strains .

Competitive PABA Antagonist for Enzyme Studies

In biochemical research, the compound can be used as a tool to study the role of PABA in enzymatic reactions, particularly those involving folate synthesis. By acting as a competitive antagonist, it can help elucidate the binding sites and mechanisms of enzymes that interact with PABA .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital metabolite for DNA synthesis in bacteria .

Mode of Action

The compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor in bacterial folic acid synthesis . By mimicking the structure of PABA, it binds to dihydropteroate synthetase, inhibiting the enzyme’s function and preventing the normal bacterial utilization of PABA . This results in the disruption of folic acid synthesis, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA into dihydropteroate, a critical step in the production of folic acid . The lack of folic acid hampers the synthesis of nucleic acids, particularly thymine, and disrupts DNA replication, leading to the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides, a group of drugs to which this compound belongs, are known to be weak acids and form sodium salts in aqueous solutions . . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and hence its bioavailability.

Result of Action

The compound’s action results in the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, it prevents the formation of essential nucleic acids, thereby inhibiting DNA replication and bacterial proliferation .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound . As mentioned earlier, sulfonamides are weak acids and can form sodium salts in strongly alkaline solutions . Their solubility is also affected by the pH of the surrounding environment . Therefore, changes in pH, whether in the body or in the environment, could potentially impact the compound’s effectiveness.

Eigenschaften

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O4S/c1-8-6-10(20-24-8)13-19-12(25-21-13)7-18-26(22,23)11-5-3-2-4-9(11)14(15,16)17/h2-6,18H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGMHPYXPDNLFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2899309.png)

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2899316.png)

![6-(2,2-dimethoxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2899323.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2899327.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2899329.png)

![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2899331.png)

![2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2899332.png)